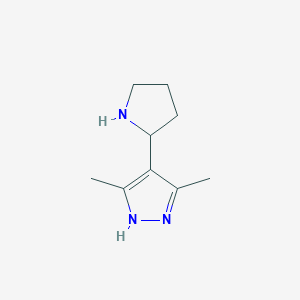
3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Vue d'ensemble
Description
3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Chemistry and Material Science
The compound has been utilized in the synthesis of functionalized ligands for coordination chemistry, demonstrating its versatility in forming complex structures with potential applications in material science and catalysis. For example, a study by Meskini et al. (2011) focused on the synthesis of a β-amino dicarbonyl compound, showcasing the structural determination via spectral and X-ray diffraction data, highlighting its potential in ligand design for metal coordination complexes Meskini et al., 2011.
Additionally, Cui et al. (2005) explored diorganotin(IV) derivatives incorporating the ligand, providing insights into the coordination behavior of the compound with tin atoms through pyridyl nitrogen, indicating its applicability in forming coordination polymers Cui et al., 2005.
Biological Studies
In biological contexts, the ligand has shown relevance in antimicrobial and antioxidant activities. A study by Lynda Golea (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities, showcasing the compound's potential in medicinal chemistry and as a scaffold for drug development Golea Lynda, 2021.
Synthesis and Characterization
Research has also focused on the synthesis and characterization of novel compounds derived from 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, aiming to expand the compound's applications in various scientific fields. For instance, the work by Lan et al. (2019) on synthesizing and characterizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine contributes to the development of new heterocyclic compounds with potential applications in materials science and pharmaceuticals Lan et al., 2019.
Mécanisme D'action
Target of Action
The compound “3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of compounds that have been found to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action of “this compound” would depend on its specific target. Pyrazole derivatives can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the target of “this compound”, it’s difficult to determine the exact biochemical pathways it might affect. Pyrazole derivatives can be involved in a wide range of pathways depending on their targets .
Propriétés
IUPAC Name |
3,5-dimethyl-4-pyrrolidin-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSZUEYFPBWDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)
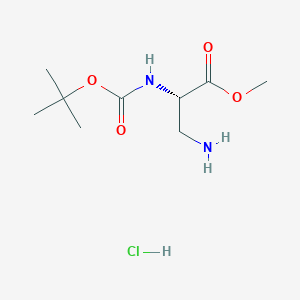

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)

![[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1429462.png)
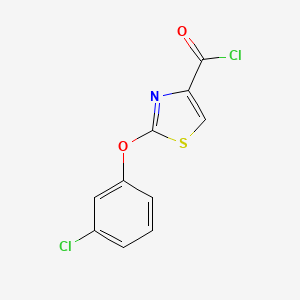
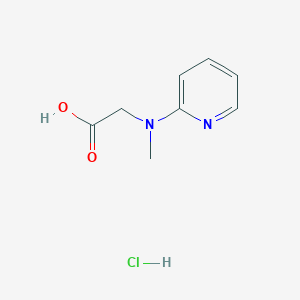


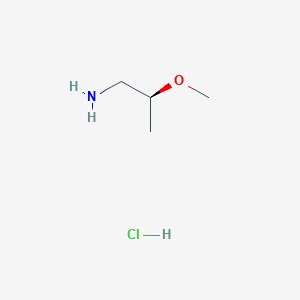


![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)
